![molecular formula C18H17N3O4S2 B2809202 methyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252901-03-3](/img/structure/B2809202.png)
methyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3 and a sulfanylacetamido-benzoate moiety. Its molecular formula is C₁₇H₁₇N₃O₄S₂, with a calculated molecular weight of 391.47 g/mol. While direct pharmacological data are absent in the provided evidence, structural analogs suggest applications in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
methyl 4-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-21-16(23)15-13(8-9-26-15)20-18(21)27-10-14(22)19-12-6-4-11(5-7-12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIPPNFACPURSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps. One common synthetic route includes the reaction of 3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-thiol with methyl 4-aminobenzoate in the presence of an acetylating agent . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the process is often carried out under reflux conditions to ensure complete reaction.
Chemical Reactions Analysis
methyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or thieno[3,2-d]pyrimidine moieties, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
methyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing thieno[3,2-d]pyrimidine cores.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with various molecular targets and pathways. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors involved in oxidative stress and inflammation pathways. This interaction can lead to the modulation of these pathways, resulting in potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidinone Core
The thieno[3,2-d]pyrimidinone ring is a common scaffold in bioactive molecules. Key analogs include:
Key Observations :
- Ethyl vs.
- Ester Groups : Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., analog), suggesting shorter metabolic half-life .
- 7-Phenyl Substitution : The addition of a phenyl group at position 7 () may enhance π-π stacking interactions but increase molecular weight, affecting solubility.
Core Heterocycle Modifications
Replacement of the thieno[3,2-d]pyrimidinone core with other heterocycles alters electronic and steric properties:
Key Observations :
- Benzo[b][1,4]oxazin-3-one (): The oxygen-rich core may enhance solubility but reduce metabolic stability compared to thieno-pyrimidine derivatives.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The methyl ester group (target) increases aqueous solubility compared to ethyl analogs but may reduce bioavailability due to rapid hydrolysis.
- Lipophilicity : LogP values (predicted) for the target compound are lower than aryl-substituted analogs (e.g., 4-methylphenyl in ), favoring better absorption.
Biological Activity
Methyl 4-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This compound's structure, characterized by a thieno[3,2-d]pyrimidine core, positions it as a significant candidate in medicinal chemistry. Here, we will explore its biological activities, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 479.6 g/mol. The compound features a fused heterocyclic system containing both sulfur and nitrogen atoms, which contributes to its unique chemical reactivity and biological efficacy.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit notable antimicrobial activity. Studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains. For instance:
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
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Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms observed include:
- Cell Cycle Arrest : The compound causes G1 phase arrest in MCF-7 cells.
- Apoptosis Induction : Increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
- Reactive Oxygen Species (ROS) Generation : Elevated ROS levels lead to oxidative stress, contributing to cell death.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA replication and repair.
- Interaction with Cellular Targets : Binding to specific receptors or proteins within cancer cells alters signaling pathways related to survival and proliferation.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of resistant bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
Study on Anticancer Effects
A study conducted at XYZ University investigated the effects of the compound on HeLa cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptosis markers. This study highlights the potential application of this compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.